(1S*,5R*)-6-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multicomponent reactions, which can be facilitated by efficient catalysts. For example, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized as a mild and efficient catalyst in the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives via a three-component condensation reaction, highlighting the potential methodologies that could be applied in synthesizing the target compound (Tahmassebi, Bryson, & Binz, 2011).
Molecular Structure Analysis
The structural complexity of diazabicyclo[3.2.2]nonane derivatives, like the target compound, requires sophisticated analytical techniques for elucidation. Spectral analysis, quantum studies, and computational methods such as Density Functional Theory (DFT) are crucial for understanding the molecular structure and electronic properties of such compounds. These methods can provide insights into the molecular geometry, electronic spectra, and reactivity descriptors, which are essential for predicting the behavior of these molecules under different chemical conditions (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
The reactivity of diazabicyclo[3.2.2]nonane derivatives can be influenced by their structural features, such as the presence of pyrazole and pyrimidine rings. These compounds can undergo various chemical transformations, including reductive cyclization and Mannich reactions, leading to the formation of new heterocyclic frameworks. The specific reactivity patterns of these molecules offer avenues for further functionalization and application in synthetic chemistry (Puchnin et al., 2012).
properties
IUPAC Name |
[5-(pyrazol-1-ylmethyl)furan-2-yl]-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-19(18-6-5-17(28-18)14-25-10-2-9-23-25)26-12-15-3-4-16(26)13-24(11-15)20-21-7-1-8-22-20/h1-2,5-10,15-16H,3-4,11-14H2/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWWNIKQVUHKJJ-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CC=C(O3)CN4C=CC=N4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC=C(O3)CN4C=CC=N4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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